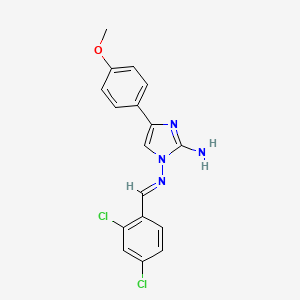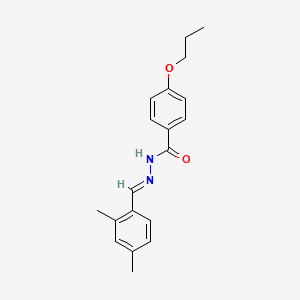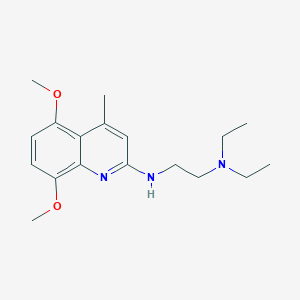![molecular formula C17H27NO3 B3859893 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate, also known as methoxetamine (MXE), is a synthetic dissociative drug that is chemically related to ketamine and phencyclidine (PCP). MXE was first synthesized in the late 1990s and gained popularity as a recreational drug in the early 2010s. Despite its recreational use, MXE has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
MXE is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This results in a dissociative state, where the user feels disconnected from their surroundings and experiences altered perceptions of reality. MXE also affects other neurotransmitter systems in the brain, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
MXE has been shown to cause a range of biochemical and physiological effects in animal models. These include changes in brain activity, alterations in heart rate and blood pressure, and changes in body temperature. MXE has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in scientific research, including its potent and selective effects on the NMDA receptor, its ability to induce a dissociative state, and its potential therapeutic applications. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.
Zukünftige Richtungen
There are several future directions for research on MXE, including further studies on its potential therapeutic applications, investigations into its mechanism of action, and studies on its potential for abuse and addiction. Additionally, research is needed to determine the long-term effects of MXE use on the brain and body, as well as its potential for interactions with other drugs and medications.
Wissenschaftliche Forschungsanwendungen
MXE has been studied for its potential therapeutic applications in scientific research, particularly in the field of psychiatry. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a treatment for depression and anxiety disorders in humans. MXE has also been studied for its potential use in treating addiction to other substances, such as opioids and alcohol.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-7-5-4-6-14(15)18-11-10-13-8-9-16(20-2)17(12-13)21-3/h8-9,12,14-15,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMUKLNMPEAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2,6-dichlorobenzylidene)propanohydrazide](/img/structure/B3859819.png)
![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)


![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B3859880.png)
![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)